molecular formula C27H30O17 B1237802 Quercetin-3-O-galactoside-7-O-glucoside CAS No. 56782-99-1

Quercetin-3-O-galactoside-7-O-glucoside

Cat. No. B1237802
CAS RN: 56782-99-1
M. Wt: 626.5 g/mol
InChI Key: BNSCASRSSGJHQH-JGVBUXILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin-3-O-galactoside-7-O-glucoside is a natural product found in Cuscuta chinensis and Verbesina encelioides with data available.

Scientific Research Applications

Isolation and Characterization

  • Quercetin 3-O-galactoside-7-O-glucoside has been isolated from various plants, including Calluna vulgaris and narrowleaf vetch. Structural elucidation of this compound has been primarily achieved through NMR spectroscopy, highlighting its significance in phytochemistry research (Simon et al., 1994); (Waage & Hedin, 1985).

Cytotoxic Properties and Potential in Cancer Therapy

  • Studies have explored the cytotoxic properties of quercetin glycosides, including quercetin-3-O-galactoside, in both in vitro and in vivo models. These investigations suggest its potential efficacy in inhibiting cancer cell proliferation, indicating its promising role as a drug candidate for cancer therapy (Park et al., 2014).

Interaction with Intestinal Transport Pathways

  • Research into the intestinal transport of quercetin glycosides in rats reveals that compounds like quercetin-3-O-galactoside are involved in intricate interactions with the hexose transport pathway. This includes processes such as deglycosylation and glucuronidation, which are crucial for understanding the metabolic fate and absorption of these compounds in the human body (Gee et al., 2000).

Antibacterial Activity

  • Quercetin 3-O-galactoside-7-O-glucoside demonstrates antibacterial activity against specific strains such as Pseudomonas maltophilia and Enterobacter cloacae. This property is important for developing natural antibacterial agents and understanding the antimicrobial potential of plant-derived compounds (Waage & Hedin, 1985).

Phytochemical Diversity

  • This compound is a part of a diverse range of flavonol glycosides found in plants like Tellima grandiflora and Solanum nigrum. Its identification contributes to the broader understanding of phytochemical diversity and plant biochemistry (Collins et al., 1975); (Nawwar et al., 1989).

properties

CAS RN

56782-99-1

Product Name

Quercetin-3-O-galactoside-7-O-glucoside

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18+,20+,21+,22-,23-,26-,27+/m1/s1

InChI Key

BNSCASRSSGJHQH-JGVBUXILSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Other CAS RN

56782-99-1

synonyms

quercetin-3-O-beta-D-galactoside-7-O-beta-D-glucoside
quercetin-3-O-galactoside-7-O-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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